

Application Note: 2-Bromo-N-(2,6-dibromophenyl)acetamide as a Covalent Probe

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Compound of Interest

Compound Name:	2-Bromo-N-(2,6-dibromophenyl)acetamide
CAS No.:	32428-76-5
Cat. No.:	B3259777

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Part 1: Introduction & Mechanism

Product Identity

- Chemical Name: **2-Bromo-N-(2,6-dibromophenyl)acetamide**
- Molecular Formula:
- Molecular Weight: ~371.85 g/mol
- Class: Covalent Fragment /
-Haloacetamide Electrophile
- Core Scaffold: 2,6-Dibromoaniline linked to a bromoacetyl warhead.

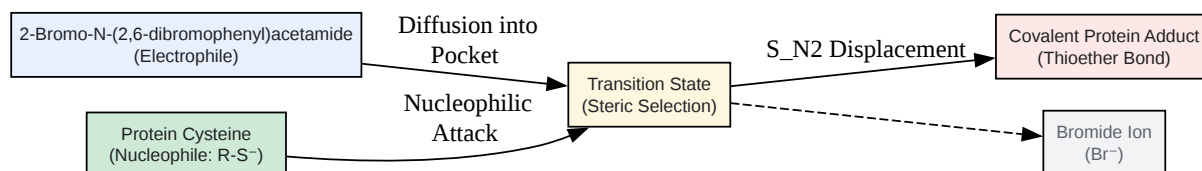
Mechanistic Rationale

This probe operates via an S_N2 nucleophilic substitution. The intrinsic reactivity of the

-bromoacetamide group is tempered by the ortho-dibromo substitution on the phenyl ring.

- **Warhead (Electrophile):** The carbon-bromine bond () is polarized, making the -carbon susceptible to nucleophilic attack.
- **Selectivity Filter (Sterics):** The bulky bromine atoms at the 2 and 6 positions of the phenyl ring force the amide bond out of planarity and create a "steric shield." This prevents non-specific reaction with solvent-exposed, highly accessible thiols (like free glutathione) while favoring reaction with cysteines positioned in structured, hydrophobic pockets that can accommodate the lipophilic dibromophenyl group.
- **Target Residue:** Primary target is the thiolate anion () of Cysteine residues. Secondary targets (at high pH or concentration) include Histidine and Lysine.

Reaction Pathway Diagram



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Caption: Mechanism of Action. The probe enters the protein pocket, where the cysteine thiolate attacks the alpha-carbon, displacing bromide to form a stable thioether conjugate.

Part 2: Experimental Protocols

Preparation of Stock Solutions

Safety Note: This compound is a potent alkylator. Handle in a fume hood with gloves.

- **Solvent:** Dissolve the solid compound in anhydrous DMSO (Dimethyl Sulfoxide).

- Concentration: Prepare a 50 mM master stock.
 - Calculation: Weigh 18.6 mg of powder and dissolve in 1.0 mL DMSO.
- Storage: Aliquot into small volumes (e.g., 20 L) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Stability is >6 months if kept dry.

Intrinsic Reactivity Assay (GSH Assay)

Before applying to proteins, quantify the probe's intrinsic reactivity (

) using Glutathione (GSH). This serves as a baseline to distinguish specific protein binding from non-specific alkylation.

Materials:

- GSH (reduced Glutathione)
- DTNB (Ellman's Reagent)
- Buffer: PBS pH 7.4

Protocol:

- Prepare 50 M GSH in PBS.
- Add Probe at varying concentrations (e.g., 50, 100, 200 M).
- Incubate at 37°C for defined timepoints (0, 15, 30, 60 min).
- At each timepoint, transfer an aliquot to a solution containing excess DTNB.
- Measure Absorbance at 412 nm (detects remaining free GSH).
- Analysis: Plot

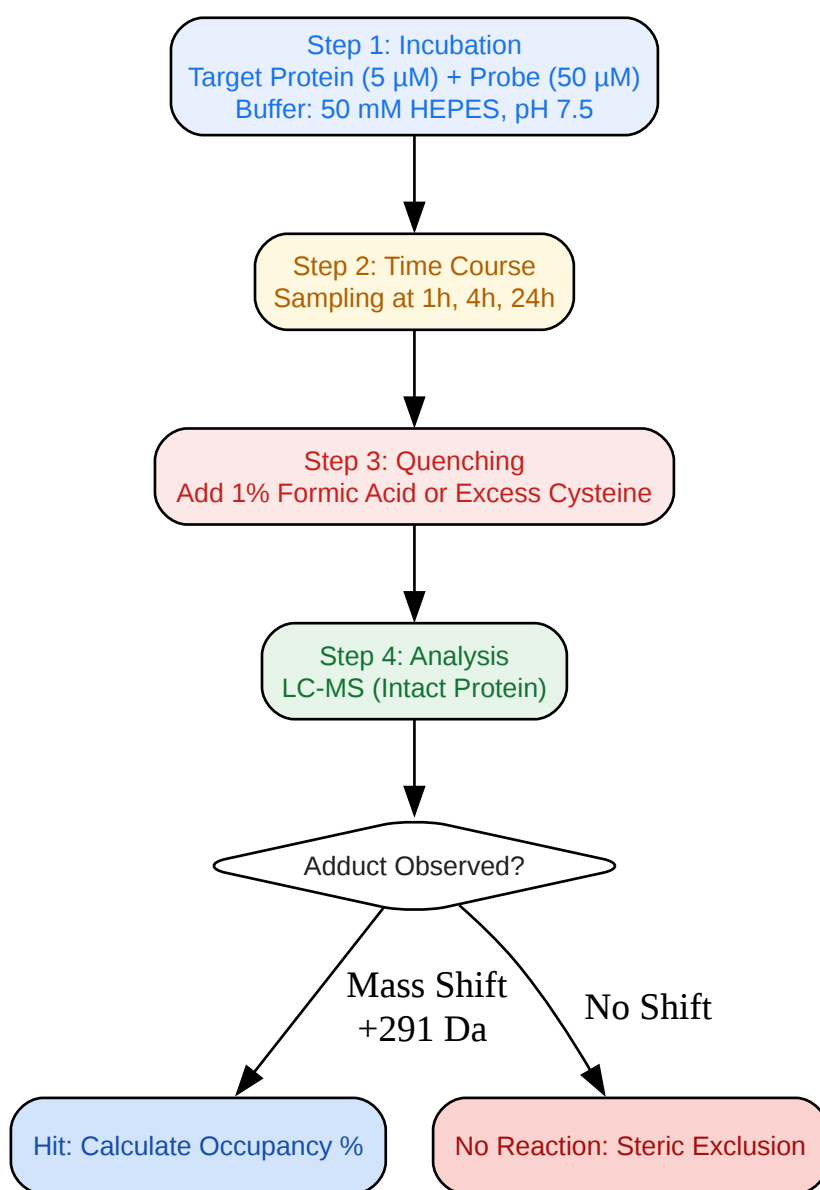
vs. time to determine the pseudo-first-order rate constant (

).

Covalent Fragment Screening (Protein Labeling)

This protocol describes how to screen the probe against a purified target protein using Intact Protein Mass Spectrometry.

Workflow Diagram:



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Caption: Screening workflow for identifying covalent modification of a target protein.

Detailed Steps:

- Reaction Mix: Dilute protein to 5

M in reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl). Avoid buffers with nucleophiles (Tris) or reducing agents (DTT, BME). TCEP is acceptable.

- Probe Addition: Add **2-Bromo-N-(2,6-dibromophenyl)acetamide** to a final concentration of 50

M (10-fold excess). Keep DMSO < 2%.

- Incubation: Incubate at Room Temperature (RT) or 37°C.
- Quenching: Stop reaction by adding Formic Acid to 1% final concentration or reacting with 5 mM excess Cysteine.
- LC-MS Analysis: Inject onto a C4 or C8 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.
- Data Interpretation: Look for a mass shift of +290.8 Da (Probe MW minus HBr).
 - .
 - Note: The exact shift depends on the specific isotope pattern of the two remaining bromines.

Competition Assay (Target Validation)

To confirm the probe binds to a specific functional site (e.g., an active site cysteine):

- Pre-incubate protein with a known reversible inhibitor or substrate (at saturating concentration) for 30 min.
- Add the covalent probe (**2-Bromo-N-(2,6-dibromophenyl)acetamide**).
- Measure labeling efficiency via MS.

- Result: A significant decrease in labeling indicates the probe targets the same pocket as the inhibitor.

Part 3: Data Analysis & Troubleshooting

Expected Mass Shifts

When analyzing Mass Spec data, look for the characteristic isotope pattern of a dibromo-adduct.

Modification	Mass Shift (Da)	Isotope Pattern
Monoadduct	+291.0	1:2:1 (due to two atoms)
Diadduct	+582.0	Complex multi-peak pattern

Troubleshooting Guide

Observation	Probable Cause	Solution
Precipitation	Probe insolubility in aqueous buffer.	Lower probe concentration to 10-20 M; ensure DMSO is well-mixed.
No Labeling	Steric hindrance too high or Cys is oxidized.	Verify protein reduction (treat with TCEP); try a less hindered probe (e.g., iodoacetamide) as a positive control.
Promiscuous Labeling	Non-specific surface labeling.	Reduce incubation time; lower pH to 7.0 to reduce Lysine reactivity.

References

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